![molecular formula C6H13NO2S B15370896 2-(Methanesulfonyl)-1-(propan-2-yl)aziridine CAS No. 71993-42-5](/img/structure/B15370896.png)
2-(Methanesulfonyl)-1-(propan-2-yl)aziridine
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Description
2-(Methanesulfonyl)-1-(propan-2-yl)aziridine is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
The compound 2-(Methanesulfonyl)-1-(propan-2-yl)aziridine, a member of the aziridine family, has garnered attention due to its potential biological activities. Aziridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with biological macromolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its efficacy in anticancer and antimicrobial applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methanesulfonyl group attached to an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The unique structure contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that aziridine derivatives exhibit significant anticancer properties. Research on related aziridine compounds has shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, aziridine phosphine oxides demonstrated notable inhibition of cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells through mechanisms involving:
- Cell Cycle Arrest : Compounds caused significant S-phase arrest during replication, reducing the number of cells in the G1 phase.
- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) were observed, leading to DNA damage and subsequent apoptosis.
Table 1 summarizes the IC50 values for various aziridine derivatives tested against cancer cell lines:
Compound | IC50 (µM) | Cell Line |
---|---|---|
5 | 15 | HeLa |
7 | 20 | Ishikawa |
2 | 25 | HeLa |
These findings suggest that this compound may share similar mechanisms of action as other aziridine derivatives, potentially making it a candidate for further anticancer drug development .
Antimicrobial Activity
The antimicrobial potential of aziridines has also been explored, with varying degrees of success. While some derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus, others have exhibited limited efficacy. The structure-activity relationship indicates that modifications in substituents significantly influence antibacterial properties.
Table 2 presents the minimum inhibitory concentration (MIC) values for selected aziridine compounds against various bacterial strains:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
3f | 8-16 | MRSA |
4 | 128-256 | E. coli |
5 | >256 | Pseudomonas aeruginosa |
Notably, compounds with specific substituents at the R position exhibited enhanced antibacterial activity compared to others .
Study on Aziridine Phosphine Oxides
A pivotal study investigated the biological activity of optically pure aziridine phosphines and their corresponding phosphine oxides. The results indicated that these compounds not only inhibited cancer cell viability but also disrupted cellular membranes at high concentrations. The study employed MTT assays to assess cell viability and flow cytometry for cell cycle analysis, revealing that certain derivatives could effectively induce apoptosis in cancer cells .
Mechanistic Insights
The mechanism behind the anticancer activity appears to involve oxidative stress induction via ROS generation. This process leads to mitochondrial dysfunction, activation of caspases, and ultimately apoptotic cell death. The findings align with previous research on imexon, an established anticancer agent that operates through similar pathways by reducing cellular thiols and increasing oxidative stress .
Properties
CAS No. |
71993-42-5 |
---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-methylsulfonyl-1-propan-2-ylaziridine |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)7-4-6(7)10(3,8)9/h5-6H,4H2,1-3H3 |
InChI Key |
BMZUBPSUAFDISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC1S(=O)(=O)C |
Origin of Product |
United States |
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